molecular formula C12H24 B14440483 1-Ethyl-2-heptylcyclopropane CAS No. 74663-86-8

1-Ethyl-2-heptylcyclopropane

Cat. No.: B14440483
CAS No.: 74663-86-8
M. Wt: 168.32 g/mol
InChI Key: FHUVNRUQAXFLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-heptylcyclopropane (CAS: 74663-86-8) is a cyclopropane derivative with the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol . It features a strained cyclopropane ring substituted with an ethyl group and a heptyl chain, making it a hydrophobic hydrocarbon. This compound has been identified as a minor constituent in essential oils of plants such as Plumeria alba (1.12% concentration, retention index [RI]: 894) and Cullenia exarillata bark (0.13%, RI: 915) .

Properties

CAS No.

74663-86-8

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

1-ethyl-2-heptylcyclopropane

InChI

InChI=1S/C12H24/c1-3-5-6-7-8-9-12-10-11(12)4-2/h11-12H,3-10H2,1-2H3

InChI Key

FHUVNRUQAXFLJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CC1CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-heptylcyclopropane can be synthesized through the reaction of an alkene with a carbene. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate, which then adds to the double bond of an alkene to form the cyclopropane ring .

Industrial Production Methods: Industrial production of cyclopropanes, including 1-ethyl-2-heptylcyclopropane, often involves the use of carbenes or carbenoids generated in situ. The reaction conditions typically include the use of chloroform and potassium hydroxide to produce dichlorocarbene, which then reacts with the alkene to form the cyclopropane .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-heptylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropane ring into an open-chain alkane.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed:

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Open-chain alkanes.

    Substitution: Halogenated cyclopropanes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-heptylcyclopropane involves the interaction of its strained cyclopropane ring with various molecular targets. The high ring strain makes it highly reactive, allowing it to participate in addition reactions with alkenes and other unsaturated compounds. The formation of carbenes or carbenoids is a key step in its reactivity, where the carbene intermediate adds to the double bond of an alkene to form the cyclopropane ring .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Ethyl-2-heptylcyclopropane with other cyclopropane derivatives in terms of molecular structure, physical properties, and natural/synthetic origins:

Compound Name Molecular Formula Molecular Weight (g/mol) Retention Index (RI) Source/Application Key Functional Groups
1-Ethyl-2-heptylcyclopropane C₁₂H₂₄ 168.32 894–915 Natural (P. alba, C. exarillata) Cyclopropane, alkyl chains
α-Terpineol (from P. alba) C₁₀H₁₈O 154.25 696 Natural (P. alba) Cyclic alcohol
Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate HCl C₉H₁₈ClNO₂ 231.70 N/A Synthetic (pharmaceutical intermediate) Amino, ester, hydrochloride
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide C₁₄H₁₇N₃O₃ 287.31 N/A Synthetic (crystallography study) Amide, hydroxyimino, methoxy

Key Observations :

  • Hydrophobicity : 1-Ethyl-2-heptylcyclopropane lacks polar functional groups, resulting in higher hydrophobicity compared to derivatives like α-terpineol (alcohol) or synthetic amides .
  • Retention Indices : Its RI (894–915) is lower than long-chain alkenes (e.g., 10-Heneicosene, RI: 2385 ), likely due to the cyclopropane ring’s volatility.
  • Synthetic vs. Natural : Synthetic derivatives often include functional groups (e.g., esters, amides) for targeted applications, whereas 1-Ethyl-2-heptylcyclopropane’s simplicity aligns with its role in natural mixtures .

Chemical Reactivity

  • Ring Strain : The cyclopropane ring’s inherent strain makes it reactive in ring-opening reactions. However, 1-Ethyl-2-heptylcyclopropane’s lack of electron-withdrawing groups reduces its reactivity compared to functionalized derivatives like Ethyl 2-formyl-1-cyclopropanecarboxylate (aldehyde group, ) .
  • Stability : Long alkyl chains may stabilize the compound against oxidation, contrasting with cyclopropane carboxylates, which are prone to hydrolysis .

Research Findings and Data

Retention Behavior in GC Analysis

Compound RI in P. alba RI in C. exarillata
1-Ethyl-2-heptylcyclopropane 894 915
α-Terpineol 696
Geraniol 758

The variation in RI values (894 vs. 915) may reflect differences in gas chromatography (GC) conditions or column types between studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.